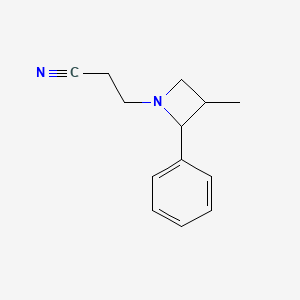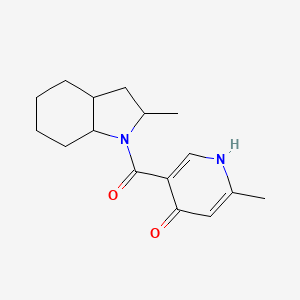![molecular formula C15H20FN3O2S B7585501 3-fluoro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]-N-propylbenzenesulfonamide](/img/structure/B7585501.png)
3-fluoro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]-N-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]-N-propylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FMPB, and it has been extensively studied for its biological and chemical properties. The purpose of
Mechanism of Action
The mechanism of action of FMPB is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX. Carbonic anhydrase IX is an enzyme that is overexpressed in various types of cancer cells, and its inhibition has been shown to have anticancer effects. Additionally, FMPB has been shown to inhibit bacterial growth by disrupting the cell membrane.
Biochemical and Physiological Effects:
FMPB has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that FMPB has potent inhibitory effects on carbonic anhydrase IX, which is a promising target for the treatment of cancer. Additionally, FMPB has been shown to have antibacterial activity against various strains of bacteria, including MRSA. In vivo studies have demonstrated that FMPB has a low toxicity profile and is well-tolerated by animals.
Advantages and Limitations for Lab Experiments
FMPB has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields. Additionally, FMPB has been shown to have potent inhibitory effects on carbonic anhydrase IX and antibacterial activity against various strains of bacteria. However, FMPB also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the mechanism of action of FMPB is not fully understood, which can limit its potential applications.
Future Directions
There are several future directions for research on FMPB. One area of research is in the development of FMPB as a potential anticancer agent. Further studies are needed to fully understand the mechanism of action of FMPB and to optimize its potency and selectivity. Additionally, FMPB has potential applications in the development of new antibacterial agents. Further studies are needed to evaluate the efficacy of FMPB against various bacterial strains and to optimize its pharmacokinetic properties. Overall, FMPB is a promising compound that has the potential to have significant applications in various fields.
Synthesis Methods
The synthesis of FMPB involves the reaction between 3-fluoro-5-methylbenzenesulfonyl chloride and N-(1-methylpyrazol-4-yl)propylamine. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained through a simple workup process. The yield of the reaction is typically high, and the purity of the product can be increased through recrystallization.
Scientific Research Applications
FMPB has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the field of medicinal chemistry. FMPB has been shown to have potent inhibitory effects on carbonic anhydrase IX, which is a promising target for the treatment of cancer. Additionally, FMPB has been shown to have antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
3-fluoro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2S/c1-4-5-19(11-13-9-17-18(3)10-13)22(20,21)15-7-12(2)6-14(16)8-15/h6-10H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQQTSUVSGLPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CN(N=C1)C)S(=O)(=O)C2=CC(=CC(=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide](/img/structure/B7585426.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one](/img/structure/B7585434.png)

![1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7585440.png)
![2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide](/img/structure/B7585445.png)

![N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B7585467.png)
![N-[1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-yl]acetamide](/img/structure/B7585470.png)




![N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide](/img/structure/B7585527.png)
![[2-(1-Methylpyrrol-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7585535.png)